molecular formula C22H30N2O3S B3917278 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide

4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide

Cat. No. B3917278
M. Wt: 402.6 g/mol
InChI Key: QSUONKAQXNGGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide, also known as DIBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, survival, and migration.

Mechanism of Action

4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide binds to the ATP-binding pocket of PKD and blocks the phosphorylation of its substrates. PKD is activated by various stimuli, such as growth factors, G protein-coupled receptors, and oxidative stress, which lead to the phosphorylation of its activation loop at Ser744/Ser748 and the autophosphorylation of its C-terminal tail at Ser916. 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide prevents the phosphorylation of both sites and thus inhibits the catalytic activity of PKD. In addition, 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to induce the degradation of PKD1 and PKD2, possibly through a proteasome-dependent mechanism.
Biochemical and Physiological Effects:
4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to inhibit cell proliferation, migration, invasion, and angiogenesis, and to induce apoptosis and autophagy. In cardiovascular cells, 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to inhibit platelet aggregation, smooth muscle cell proliferation, and endothelial cell migration, and to protect against ischemia/reperfusion injury. In immune cells, 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to inhibit cytokine production, T cell activation, and macrophage polarization, and to reduce inflammation in animal models of arthritis and colitis. In neuronal cells, 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to protect against oxidative stress, excitotoxicity, and neuroinflammation, and to enhance synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has several advantages as a research tool, including its high potency and selectivity for PKD, its availability from commercial sources, and its compatibility with various experimental techniques, such as Western blotting, immunoprecipitation, kinase assays, and cell-based assays. However, 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide also has some limitations, such as its relatively low solubility in aqueous buffers, its potential off-target effects on other sulfonamide-sensitive proteins, and its potential toxicity at high concentrations or prolonged exposure.

Future Directions

There are several future directions for the research and development of 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide and related compounds. First, more studies are needed to elucidate the molecular mechanisms of PKD inhibition by 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide, including the structural basis of its binding to PKD and the downstream signaling pathways affected by PKD inhibition. Second, more studies are needed to explore the therapeutic potential of PKD inhibition by 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide in various diseases, such as cancer, cardiovascular diseases, inflammation, and neurodegeneration, using in vitro and in vivo models. Third, more efforts are needed to optimize the pharmacokinetic and pharmacodynamic properties of 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide and related compounds, such as their bioavailability, stability, and selectivity, for potential clinical use. Fourth, more studies are needed to identify novel PKD substrates and effectors, and to elucidate their roles in cellular physiology and pathophysiology. Fifth, more studies are needed to investigate the crosstalk between PKD and other signaling pathways, such as the MAPK, PI3K/Akt, and NF-κB pathways, and to develop combination therapies that target multiple pathways.

Scientific Research Applications

4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been used as a tool compound to study the function of PKD in various biological systems. It has been shown to inhibit the activity of all three isoforms of PKD (PKD1, PKD2, and PKD3) with nanomolar potency and high selectivity, compared to other kinases. 4-[(diisobutylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been used to investigate the role of PKD in cancer, cardiovascular diseases, inflammation, and neurodegeneration, among others. It has also been used to identify novel PKD substrates and downstream effectors, as well as to develop PKD-targeted therapies.

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-16(2)14-24(15-17(3)4)28(26,27)21-12-8-19(9-13-21)22(25)23-20-10-6-18(5)7-11-20/h6-13,16-17H,14-15H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUONKAQXNGGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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